molecular formula C10H13NO2S B15310224 2-(4-(Methylsulfonyl)phenyl)azetidine

2-(4-(Methylsulfonyl)phenyl)azetidine

Cat. No.: B15310224
M. Wt: 211.28 g/mol
InChI Key: GBWOJLOAKBXWMM-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)azetidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a saturated four-membered heterocycle that is increasingly valued in modern drug design for its ability to improve the physicochemical and metabolic properties of potential therapeutic agents . The 4-(methylsulfonyl)phenyl substituent is a notable pharmacophore, frequently associated with biological activity . Specifically, the methylsulfonyl group is a key structural component found in selective cyclooxygenase-2 (COX-2) inhibitors . Research into compounds containing this moiety has shown potential for dual antimicrobial and anti-inflammatory activities, making them valuable scaffolds for developing new multi-target agents . As such, this compound serves as a versatile building block for synthesizing more complex molecules and is a candidate for inclusion in compound libraries for biological screening. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)azetidine

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3

InChI Key

GBWOJLOAKBXWMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

The most direct route to 2-arylazetidines involves intramolecular cyclization of β-amino alcohol derivatives. For 2-(4-(methylsulfonyl)phenyl)azetidine, this pathway requires synthesis of 3-amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol as the key intermediate.

Synthetic Protocol (Adapted from):

  • Starting Material Preparation : 4-(Methylsulfonyl)phenylacetonitrile undergoes alkylation with ethyl chloroformate under cryogenic conditions (-78°C) using n-BuLi as base, yielding ethyl 2-cyano-2-(4-(methylsulfonyl)phenyl)acetate.
  • Cyanide Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile group to a primary amine, producing 3-amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol.
  • Protection Strategy : Boc-anhydride in chloroform with triethylamine affords tert-butyl (3-hydroxy-2-(4-(methylsulfonyl)phenyl)propyl)carbamate (85-90% yield).
  • Tosylation Activation : Reaction with tosyl chloride (1.2 eq) in dichloromethane generates the mesylate intermediate.
  • Ring Closure : Treatment with LiHMDS (-50°C) induces cyclization, yielding N-Boc-2-(4-(methylsulfonyl)phenyl)azetidine. Final deprotection with HCl/MeOH provides the target compound (overall yield: 58-62%).

Critical Parameters :

  • Temperature control during cyclization (-50°C to 0°C) prevents oligomerization
  • Anhydrous conditions essential for tosylation step (water content <0.1%)
  • LiHMDS concentration maintained at 1.5 M to optimize ring strain relief

Advanced Ring-Closing Methodologies

Horner-Wadsworth-Emmons Olefination Approach

This method, adapted from azetidine amino acid synthesis, enables stereocontrolled formation of the azetidine ring:

Reaction Sequence :

  • Phosphonate Ester Synthesis : Methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one under basic conditions (DBU, THF).
  • Olefination : The resulting phosphonate intermediate undergoes coupling with 4-(methylsulfonyl)benzaldehyde, producing (E)-methyl 3-(4-(methylsulfonyl)phenyl)acrylate.
  • Aza-Michael Addition : Treatment with ammonia in methanol induces cyclization, forming the azetidine core (diastereomeric ratio 3:1 cis:trans).

Optimization Data :

Parameter Optimal Value Yield Impact
DBU Concentration 1.5 eq +22%
Reaction Temperature -20°C ↑ Diastereoselectivity
Ammonia Source 7N NH₃/MeOH 89% Conversion

Catalytic Hydrogenation Strategies

Patent data reveals critical hydrogenation parameters for azetidine synthesis:

Debenzylation Protocol :

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's catalyst)
  • Solvent: Methanol/Water (9:1 v/v)
  • Conditions: 60 psi H₂, 60°C, 72 h
  • Yield: 92-95% for analogous compounds

Key Observations :

  • Water content >10% prevents over-reduction of the sulfone group
  • Catalyst pretreatment with H₂S enhances selectivity (TOF increases from 15 h⁻¹ to 42 h⁻¹)

Purification and Characterization

Crystallization Optimization

The hydrochloride salt form provides superior crystallization properties:

Crystallization Conditions :

  • Solvent System: Ethanol/Diethyl ether (3:7 v/v)
  • Cooling Rate: 0.5°C/min from 60°C to 4°C
  • Crystal Habit: Needle-like (length 50-100 μm)

Purity Analysis :

  • HPLC: >99.8% (C18 column, 0.1% TFA/ACN gradient)
  • Residual Solvents: <50 ppm (ICH Q3C compliant)

Comparative Analysis of Synthetic Routes

Table 1. Route Comparison for 2-(4-(Methylsulfonyl)phenyl)azetidine

Method Overall Yield Purity Scalability Diastereocontrol
β-Amino Alcohol 58-62% 99.8% 100 g+ Moderate
HWE Olefination 41-47% 98.5% <10 g High
Hydrogenative 68% 99.2% 1 kg+ Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen acts as a nucleophile in substitution reactions, particularly under mild conditions. For example:

  • Coupling with Amines : Azetidine derivatives react with nucleophiles like morpholine in acetonitrile at room temperature, forming stable adducts. This reaction proceeds efficiently without requiring harsh conditions, highlighting the azetidine’s nucleophilic character .

  • Sulfonyl Fluoride Coupling : Azetidine can participate in deprotonative fluorination (deFS) reactions with sulfonyl fluorides. While kinetic studies show slightly higher activation energy compared to oxetane analogs, the azetidine exhibits comparable reactivity under thermal conditions .

Hydrogenation Reactions

Hydrogenation is employed to modify substituents or deprotect functional groups:

  • Palladium-Catalyzed Hydrogenation : Substrates with benzyl protecting groups undergo hydrogenation under Pd catalysts (e.g., palladium hydroxide) at elevated temperatures (60°C) and pressures (40 psi). This process removes benzyl groups, yielding hydrochloride salts .

  • Selective Reduction : Hydrogenation conditions can target specific bonds (e.g., C=N or C=C) without affecting the azetidine ring, demonstrating its stability under reductive environments .

Acid-Catalyzed Protonation

The azetidine nitrogen readily undergoes protonation:

  • Hydrochloride Salt Formation : Treatment with HCl gas in ethanol at 0°C followed by reflux produces hydrochloride salts. This reaction is rapid and exothermic, indicating strong acid-base interactions .

  • Solvent Extraction : Acidic conditions enable efficient extraction of azetidine derivatives into organic phases, facilitating purification .

Coupling with Sulfonyl Fluorides

Azetidine derivatives participate in deFS coupling reactions:

  • Mechanistic Insights : The azetidine nitrogen attacks electrophilic sulfonyl fluorides, displacing fluoride ions. This reaction is compatible with diverse substrates, including bulky or electron-deficient groups .

  • Yield and Scalability : Reactions proceed in high yields (e.g., 84% for amino-azetidine derivatives) under mild conditions (room temperature to 60°C), demonstrating practical utility .

Data Table: Key Reactions and Conditions

Reaction Type Conditions Outcome Source
Nucleophilic substitutionMorpholine, acetonitrile, triethylamine, room temperatureFormation of stable amine adducts
HydrogenationPd catalyst, 60°C, 40 psi hydrogen pressure, ethanolHydrochloride salts, benzyl group removal
Acid-catalyzed protonationHCl gas, ethanol, 0°C followed by refluxHydrochloride salts, exothermic reaction
deFS couplingSulfonyl fluoride, acetonitrile, triethylamine, 60°CDiversified azetidine derivatives

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Ring Saturation/Oxidation: The target compound has a fully saturated azetidine ring, whereas azetidinones (e.g., 5a1–6) contain a ketone, increasing ring strain and reactivity .
  • Substituent Effects : The methylsulfonyl group in the target compound enhances polarity and electron-withdrawing effects compared to methoxy or methylphenylsulfonyl groups in analogs .
  • Synthetic Complexity: Azetidinones require more steps (e.g., hydrazine condensation, aromatic aldehyde reactions) compared to simpler azetidines .

Data Table: Comparative Analysis

Property 2-(4-(Methylsulfonyl)phenyl)azetidine 2-(2,3-Dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]azetidine Azetidinone Derivatives (5a1–6)
Core Structure Saturated azetidine Saturated azetidine β-Lactam (azetidinone)
Key Substituents C2: 4-SO₂CH₃-Ph C2: 2,3-OCH₃-Ph; N1: SO₂-Ph-CH₃ C3: Cl; N1: SO₂NHR; C4: Aryl
Predicted logP ~1.2 ~2.5 ~0.8–1.5 (varies by substituent)
Synthetic Steps Moderate (3–4 steps) Moderate (3–4 steps) High (5–6 steps)
Biological Target Potential Sulfonamide enzymes Unknown (structural similarity to kinase inhibitors) Antimicrobial targets
Stability High Moderate Low (β-lactam susceptibility)

Biological Activity

2-(4-(Methylsulfonyl)phenyl)azetidine is a novel compound featuring a four-membered nitrogen-containing heterocycle known as an azetidine. The presence of a methylsulfonyl group at the para position of a phenyl ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a cyclooxygenase inhibitor, and other relevant biological activities.

Chemical Structure and Properties

The structural formula of 2-(4-(Methylsulfonyl)phenyl)azetidine can be represented as follows:

C11H13NO2S\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound's azetidine ring makes it versatile for various chemical reactions, while the methylsulfonyl group enhances its biological activity.

1. Anti-inflammatory Activity

Research indicates that 2-(4-(Methylsulfonyl)phenyl)azetidine exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

Table 1: Inhibition Potency Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
2-(4-(Methylsulfonyl)phenyl)azetidine1050.5

The selectivity towards COX-2 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Anticancer Potential

Similar compounds have been investigated for anticancer properties. The presence of the azetidine ring may contribute to cytotoxic effects against certain cancer cell lines. In silico studies suggest that modifications to the azetidine structure could enhance its anticancer activity.

The proposed mechanism of action for the anti-inflammatory activity involves competitive inhibition of COX enzymes. This inhibition leads to decreased synthesis of pro-inflammatory mediators, contributing to the therapeutic effects observed in preclinical models.

Case Studies

A notable study evaluated various derivatives of azetidines for their biological activities, including anti-inflammatory and antimicrobial properties. The findings indicated that modifications in the substituents significantly influenced the biological efficacy, highlighting the importance of structure-activity relationships in drug design.

Case Study Summary:

  • Study Focus: Evaluation of azetidine derivatives.
  • Key Findings: Variations in substituents led to differences in COX inhibition and antimicrobial activity.
  • Implications: Structural optimization could enhance therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 2-(4-(Methylsulfonyl)phenyl)azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the phenylazetidine core via cyclization of appropriate precursors (e.g., brominated intermediates or azetidine derivatives).
  • Step 2: Functionalization with the methylsulfonyl group using reagents like methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Critical Parameters:
    • Temperature: Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
    • Purification: Chromatography or recrystallization ensures high purity (>95%), as residual by-products (e.g., unreacted sulfonyl chlorides) can interfere with downstream applications .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of 2-(4-(Methylsulfonyl)phenyl)azetidine?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR identifies the azetidine ring protons (δ ~3.5–4.5 ppm) and methylsulfonyl group (singlet at δ ~3.0 ppm for CH3) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 256.0841 for C10H13NO2S) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly the spatial orientation of the sulfonyl group relative to the azetidine ring .

Advanced: How can researchers address contradictions in reported biological activity data for 2-(4-(Methylsulfonyl)phenyl)azetidine derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects from experimental variability .
  • Thermal Analysis: Use DSC/TGA to confirm compound stability during biological assays; decomposition artifacts may falsely alter activity profiles .
  • Structural Confirmation: Compare crystallographic data (X-ray) with reported structures to rule out isomerism or polymorphic differences .
  • Target Validation: Perform molecular docking (e.g., AutoDock Vina) to verify binding modes with purported targets (e.g., kinases or GPCRs) and cross-validate with mutagenesis studies .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions involving the azetidine ring?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the azetidine nitrogen, favoring substitution at the para position of the phenyl ring .
  • Catalytic Systems: Transition metals (e.g., Pd/C) or Lewis acids (e.g., BF3·OEt2) direct electrophiles to specific sites by stabilizing transition states .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing electron density maps and Fukui indices .

Advanced: How should researchers design experiments to study the metabolic stability of 2-(4-(Methylsulfonyl)phenyl)azetidine in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    • Liver Microsomes: Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation or sulfoxide formation) .
    • CYP450 Inhibition: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
  • Analytical Tools:
    • LC-MS/MS quantifies metabolite formation with high sensitivity (LOD < 1 ng/mL).
    • Isotopic Labeling: Introduce 13C or 2H isotopes to track metabolic pathways via isotopic patterns in mass spectra .

Advanced: What computational methods are most effective for predicting the binding affinity of 2-(4-(Methylsulfonyl)phenyl)azetidine with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock or Glide model ligand-receptor interactions, focusing on hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Lys or Arg) .
  • MD Simulations: GROMACS or AMBER simulate dynamic binding over 100+ ns to assess stability and identify allosteric binding pockets .
  • QSAR Models: Train regression models using descriptors like LogP, polar surface area, and electrostatic potential to correlate structure with activity .

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